![molecular formula C8H10N6O B2466355 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carbohydrazide CAS No. 1004192-91-9](/img/structure/B2466355.png)
1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carbohydrazide
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Overview
Description
Scientific Research Applications
Synthesis and Antibacterial Activity
1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carbohydrazide derivatives have been synthesized and evaluated for their antibacterial activities. A study by Roshan, D. Nasareb, and Naqui J. Siddiquia (2016) describes the synthesis of novel pyrazole-based carbohydrazone derivatives, showing that these compounds exhibit good to moderate inhibitory effects against various bacterial strains, compared with standard drugs like Chloramphenicol (Roshan & Siddiquia, 2016).
Leishmanicidal Activities
1H-pyrazole-4-carbohydrazides have been investigated for their leishmanicidal activities. Bernardino et al. (2006) found that certain derivatives of 1H-pyrazole-4-carbohydrazides exhibit significant effectiveness against Leishmania parasites, suggesting potential in developing drugs for leishmaniasis (Bernardino et al., 2006).
Anticancer Potential
Studies have demonstrated the anticancer potential of 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carbohydrazide derivatives. For instance, Lian et al. (2009) synthesized a series of derivatives and found that they have inhibitory effects on the growth of A549 lung cancer cells, with some compounds inducing autophagy in these cells (Lian et al., 2009).
Antioxidant and Antitumor Activities
El Sadek et al. (2014) explored the antioxidant and antitumor activities of new aromatic C-nucleoside derivatives synthesized from carbohydrazide. They found potent antioxidant and antitumor activity in these compounds, demonstrating their potential in medicinal chemistry (El Sadek et al., 2014).
Antimicrobial Evaluation
Novel pyrazole integrated 1,3,4-oxadiazoles synthesized from 1H-pyrazole-4-carbohydrazide have shown potent antimicrobial activity. Ningaiah et al. (2014) reported that these compounds exhibited significant antimicrobial properties, highlighting their potential as antimicrobial agents (Ningaiah et al., 2014).
Mechanism of Action
properties
IUPAC Name |
1-(pyrazol-1-ylmethyl)pyrazole-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6O/c9-11-8(15)7-2-5-14(12-7)6-13-4-1-3-10-13/h1-5H,6,9H2,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHOIFPGBWKRPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CN2C=CC(=N2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carbohydrazide |
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